2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a chemical compound with significant potential in pharmaceutical applications. This compound is characterized by its unique structural features, which include a tetrazole ring and an isoxazole moiety, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of tetrazole derivatives with isoxazole-containing compounds. Notable studies have documented the synthesis and evaluation of similar compounds, highlighting their biological activities, particularly in anticancer and antimicrobial contexts .
This compound falls under the category of organic compounds, specifically as a substituted tetrazole derivative. Tetrazoles are known for their diverse biological activities, while isoxazoles are recognized for their roles in various pharmacological applications.
The synthesis of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multi-step reactions. One common approach includes:
The synthesis may utilize various solvents and reagents, including acetic anhydride for acetylation and different bases to facilitate reactions. Yields reported in literature vary from 59% to 78%, depending on the specific conditions employed .
The molecular structure of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide can be described by its molecular formula and molecular weight of approximately 299.29 g/mol.
Key structural features include:
The compound can undergo various chemical reactions typical for amides and heterocycles, including:
Reactions involving this compound often require precise control over temperature and pH to optimize yields and minimize side reactions, as noted in synthetic protocols .
The mechanism of action for compounds like 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that tetrazole derivatives can act as inhibitors or modulators of specific biochemical pathways, potentially affecting cell proliferation or exhibiting antimicrobial properties .
The compound is expected to exhibit moderate solubility in polar solvents due to its amide functional group. Melting points and spectral data (e.g., infrared spectroscopy) provide insights into its purity and structural integrity.
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the compound's structure .
The primary applications of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide lie in medicinal chemistry, particularly:
The compound 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide epitomizes the strategic integration of nitrogen-rich heterocycles in drug design. Tetrazoles emerged as bioisosteres for carboxylic acids following seminal work by Demko and Sharpless (2001), who optimized the [3+2] cycloaddition of azides and nitriles for pharmaceutical synthesis [3]. This breakthrough resolved historical instability issues in early tetrazole analogs (pre-1950s), enabling their use as metabolically stable surrogates with similar pKa (~4.9) but enhanced lipophilicity [2] [3]. Concurrently, isoxazole derivatives gained prominence for their pharmacophore versatility, exemplified by the 2012 discovery of tubulin-inhibiting tetrazole-isoxazolines (IC~50~: 1.22–3.62 μM) .
The fusion of these motifs—as in the title compound—represents a third-generation hybrid scaffold (post-2020), designed to synergize tetrazole’s receptor-binding properties with isoxazole’s pharmacokinetic benefits. Its 4-aminophenyl substituent further enables target-specific modifications, aligning with modern fragment-based drug design principles .
Table 1: Evolution of Key Tetrazole-Isoxazole Hybrids
Year | Compound Class | Biological Activity | Significance |
---|---|---|---|
2012 | Tetrazole-isoxazolines (e.g., 4h, 4i) | Tubulin polymerization inhibition (IC~50~ 1.22–3.62 μM) | Validated anticancer targeting via colchicine-site binding |
2023 | Tetrazole-isoxazole (e.g., 10h) | Antifungal vs. Candida auris (MIC ≤0.008 μg/mL) | Overcame fluconazole resistance in fungal pathogens |
2024 | Triazole-isoxazole (e.g., 7b) | Antibacterial (E. coli inhibition: 36.4 mm) | Demonstrated broad-spectrum potential |
Table 2: Bioisosteric Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid | Pharmacological Impact |
---|---|---|---|
pKa | ~4.9 | ~4.2 | Similar ionization but improved membrane permeation |
Metabolic stability | High (resists β-oxidation) | Low | Extended half-life |
Dipole moment | 4.6–4.8 D | 1.7 D | Enhanced receptor interactions via charge delocalization |
This compound exhibits multimodal therapeutic potential through selective engagement with cancer, infectious disease, and inflammation targets:
Table 3: Experimental Biological Activities of Key Analogs
Target Pathway | Analog Structure | Key Metric | Mechanistic Insight |
---|---|---|---|
Tubulin polymerization | Tetrazole-isoxazoline (4h) | IC~50~ = 1.22 μM (A549 cells) | Colchicine-site binding; arrests G2/M phase |
Fungal CYP51 | Tetrazole-isoxazole (10h) | MIC = 0.008 μg/mL vs. C. auris | Heme iron displacement; ergosterol inhibition |
FPR2 receptor | Triazole-isoxazole (7b) | IL-6 reduction: 74% (murine macrophages) | Allosteric modulation of NF-κB signaling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: